O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate
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Overview
Description
O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted piperidine derivatives .
Scientific Research Applications
O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate
- O1-tert-butyl O3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate
- O1-tert-butyl O3-methyl cis-5-aminopiperidine-1,3-dicarboxylate
Uniqueness
O1-Tert-butyl O3-methyl 5-methoxypiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its tert-butyl and methoxy groups provide steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-methoxypiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-9(11(15)18-5)6-10(8-14)17-4/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCILIIXUYKMDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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